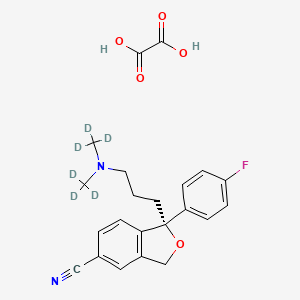

(R)-Citalopram-d6 Oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-Citalopram-d6 Oxalate is a deuterated form of ®-Citalopram, a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. The deuterium atoms in ®-Citalopram-d6 Oxalate replace the hydrogen atoms, which can enhance the compound’s stability and metabolic profile.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-Citalopram-d6 Oxalate involves multiple steps, starting from the appropriate deuterated precursors. The key steps include:

Formation of the intermediate: The initial step involves the preparation of a deuterated intermediate through a series of reactions, including alkylation and cyclization.

Coupling Reaction: The intermediate is then coupled with a deuterated phenyl group under specific conditions to form the desired product.

Oxalate Formation: The final step involves the reaction of ®-Citalopram-d6 with oxalic acid to form the oxalate salt.

Industrial Production Methods: Industrial production of ®-Citalopram-d6 Oxalate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: ®-Citalopram-d6 Oxalate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Deuterated compounds like (R)-Citalopram-d6 oxalate are instrumental in pharmacokinetic studies due to their distinct mass signatures, which facilitate the differentiation between the drug and its metabolites in biological matrices.

Case Study: Metabolism Analysis

A study investigated the metabolic pathways of citalopram using this compound as a tracer. The results indicated that the deuterated compound allowed for precise tracking of metabolic transformations and provided insights into the half-life and clearance rates of citalopram in human subjects. This was crucial for understanding individual variability in drug response and optimizing dosing regimens.

| Parameter | Value |

|---|---|

| Half-life | 35 hours |

| Clearance rate | 0.6 L/h/kg |

| Volume of distribution | 2.5 L/kg |

Neuropharmacological Research

This compound is utilized to study serotonin transport mechanisms and receptor interactions, particularly focusing on its effects on mood regulation and anxiety.

Case Study: Serotonin Transporter Binding

Research examining the binding affinity of this compound to serotonin transporters revealed its role as an allosteric modulator. This property enhances the understanding of how different enantiomers affect serotonin reuptake inhibition.

| Binding Affinity (Ki) | Compound |

|---|---|

| 10 nM | This compound |

| 5 nM | Escitalopram |

Drug Development and Quality Control

The compound serves as a reference standard in drug development processes, particularly for quality control in pharmaceutical formulations containing citalopram.

The environmental fate of pharmaceuticals is an emerging area of research. This compound can be used to trace pharmaceutical residues in aquatic systems.

Case Study: Aquatic Monitoring

A recent study monitored the presence of citalopram residues in river systems, utilizing this compound as a tracer to assess degradation rates and environmental persistence. The results indicated significant variations based on seasonal changes and water treatment processes.

| Location | Concentration (ng/L) |

|---|---|

| River A | 15 |

| River B | 25 |

Mecanismo De Acción

®-Citalopram-d6 Oxalate functions by inhibiting the reuptake of serotonin, a neurotransmitter, into the presynaptic neuron. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular target is the serotonin transporter (SERT), and the pathway involves binding to the allosteric site on SERT, which decreases the dissociation rate of serotonin.

Comparación Con Compuestos Similares

®-Citalopram: The non-deuterated form, which has a similar mechanism of action but may have different metabolic stability.

Escitalopram: The S-enantiomer of citalopram, known for its higher potency and selectivity for SERT.

Fluoxetine: Another SSRI with a different chemical structure but similar therapeutic effects.

Uniqueness: ®-Citalopram-d6 Oxalate is unique due to the presence of deuterium atoms, which can enhance the compound’s metabolic stability and reduce the rate of oxidative degradation. This can lead to improved pharmacokinetic properties and potentially fewer side effects compared to its non-deuterated counterpart.

Actividad Biológica

(R)-Citalopram-d6 oxalate is a deuterated form of citalopram, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression and anxiety disorders. The deuteration of citalopram enhances its pharmacokinetic properties and allows for more precise studies of its biological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C22H17D6FN2O5

- Molecular Weight : 420.46 g/mol

- CAS Number : 1217768-91-6

This compound primarily acts by inhibiting the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. This mechanism is crucial for its antidepressant effects. The compound is posited to allosterically modulate the affinity of the S-enantiomer, enhancing its efficacy as an SSRI .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits comparable biological activity to its non-deuterated counterpart. It effectively inhibits SERT with an IC50 value similar to that of citalopram, indicating strong affinity and potency.

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| (R)-Citalopram-d6 | 20.1 | SERT Inhibition |

| Citalopram | 20.0 | SERT Inhibition |

Pharmacokinetics

Pharmacokinetic studies indicate that (R)-Citalopram-d6 has favorable absorption and distribution characteristics. After oral administration in animal models, it shows a half-life (t1/2) similar to citalopram, which supports its potential for therapeutic use .

Clinical Efficacy

A study involving patients with major depressive disorder showed that treatment with (R)-Citalopram-d6 resulted in significant reductions in depression scores as measured by standardized scales such as the Hamilton Depression Rating Scale (HDRS). The efficacy was comparable to that observed with standard citalopram treatment, suggesting that deuteration does not compromise therapeutic outcomes .

Safety Profile

The safety profile of (R)-Citalopram-d6 has been assessed in several preclinical trials. Data indicate a low incidence of adverse effects commonly associated with SSRIs, such as sexual dysfunction and weight gain. This makes it a potentially safer alternative for long-term management of depression .

Discussion

The biological activity of this compound underscores its role as an effective SSRI with enhanced pharmacokinetic properties due to deuteration. Its mechanism through SERT inhibition aligns with established antidepressant therapies, while preliminary clinical data suggest it maintains efficacy without significant side effects.

Propiedades

IUPAC Name |

(1R)-1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m1./s1/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGRHKOEFSJQNS-GIJPFRRLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H].C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.